6,8-dichloro-1-(4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline
Description
6,8-Dichloro-1-(4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a polycyclic heteroaromatic compound characterized by a pyrazolo[4,3-c]quinoline core substituted with chlorine atoms at positions 6 and 8, a 4-fluorophenyl group at position 1, and a phenyl group at position 3. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to bioactive quinoline derivatives, which often exhibit anti-inflammatory, antimicrobial, and anticancer properties .
Properties
IUPAC Name |
6,8-dichloro-1-(4-fluorophenyl)-3-phenylpyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12Cl2FN3/c23-14-10-17-21(19(24)11-14)26-12-18-20(13-4-2-1-3-5-13)27-28(22(17)18)16-8-6-15(25)7-9-16/h1-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQTUEHQAUPMRDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C3=C4C=C(C=C(C4=NC=C32)Cl)Cl)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12Cl2FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6,8-dichloro-1-(4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate anilines with aldehydes, followed by cyclization and substitution reactions . The reaction conditions often involve the use of solvents like tetrahydrofuran and catalysts such as palladium on carbon (Pd/C) under hydrogenation conditions . Industrial production methods may scale up these reactions using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the quinoline ring .
Scientific Research Applications
Biological Activities
Research indicates that 6,8-dichloro-1-(4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline exhibits several promising biological activities:
Anticancer Activity
Several studies have demonstrated the compound's potential as an anticancer agent:
- Mechanism of Action : The compound has been shown to inhibit specific kinases involved in cancer cell proliferation. For instance, it exhibited significant cytotoxicity against various cancer cell lines while displaying minimal toxicity towards non-cancerous cells .
- Case Study : A study involving glioma cell lines revealed that this compound inhibited neurosphere formation in patient-derived glioma stem cells, indicating its potential as a therapeutic agent against brain tumors .
Antimicrobial Properties
Research has suggested that pyrazoloquinolines can possess antimicrobial activity:
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Various synthetic routes have been explored to optimize yield and purity.
Synthesis Overview
| Step | Reaction Type | Key Reagents | Yield (%) |
|---|---|---|---|
| 1 | Friedländer Condensation | 4-aminoaryl ketones | 75% |
| 2 | Cyclization | Pyrazole derivatives | 80% |
| 3 | Halogenation | Chlorinating agents | Variable |
Applications in Drug Development
The unique structure of this compound makes it a candidate for further development in drug discovery:
- Target Identification : Ongoing research aims to identify specific molecular targets for this compound in various signaling pathways.
- Lead Compound : Its favorable pharmacological profile positions it as a lead compound for developing new anticancer therapies.
Mechanism of Action
The mechanism of action of 6,8-dichloro-1-(4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline involves its interaction with various molecular targets. It can inhibit enzymes such as DNA gyrase and topoisomerase IV, leading to the disruption of DNA synthesis and bacterial cell death . Additionally, it may interact with cellular receptors and signaling pathways, modulating biological processes like inflammation and cell proliferation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyrazolo[4,3-c]quinoline Derivatives
The following table compares 6,8-dichloro-1-(4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline with structurally similar pyrazolo[4,3-c]quinolines:
*Calculated based on molecular formula C23H13Cl2FN3.
†Estimated using substituent contributions.
‡Predicted from structural analogs.
Key Observations:
- Fluorophenyl vs. Chlorophenyl : Replacing the 4-fluorophenyl group (target) with 4-chlorophenyl () marginally increases molecular weight but reduces dipole moments, affecting solubility and target selectivity.
- Amino vs. Halogen Substituents: Amino-substituted derivatives (e.g., 2i) exhibit superior anti-inflammatory activity but lower logP values, suggesting a trade-off between hydrophilicity and bioactivity .
Pyrazolo[3,4-b]quinoline Derivatives
Pyrazolo[3,4-b]quinolines differ in ring fusion but share functional group similarities. For example:
- 4-(4-Chlorophenyl)-6-fluoro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]quinoline (F6): Exhibits a logP of ~5.2 and methyl/chloro substituents, favoring hydrophobic binding pockets .
- 4-(2,4-Dichlorophenyl)-1-phenyl-3-methyl-1H-pyrazolo[3,4-b]quinoline: Melting point 158–159°C; lower molecular weight (407.3 g/mol) compared to the target compound, with dichlorophenyl enhancing steric bulk .
Research Findings and Implications
- Anti-Inflammatory Activity: Amino-substituted pyrazolo[4,3-c]quinolines (e.g., 2i) inhibit LPS-induced NO production with IC50 values <1 µM, comparable to the drug 1400W . The target compound’s dichloro/fluorophenyl groups may favor kinase or COX-2 inhibition, though direct evidence is lacking.
- Synthetic Accessibility: Electrochemical methods () enable halogenated pyrazoloquinoline synthesis without transition-metal catalysts, suggesting scalable routes for the target compound .
- Thermal Stability : High melting points in halogenated analogs (e.g., 184–213°C for 4f) indicate robust crystalline packing, advantageous for formulation .
Biological Activity
6,8-Dichloro-1-(4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a compound belonging to the pyrazolo[4,3-c]quinoline family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, anticancer, and antimicrobial properties based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 408.3 g/mol. The compound features a complex structure that contributes to its biological activity (Table 1).
| Property | Value |
|---|---|
| Molecular Formula | C22H12Cl2FN3 |
| Molecular Weight | 408.3 g/mol |
| CAS Number | 901045-02-1 |
| Structure | Chemical Structure |
Anti-inflammatory Activity
Recent studies have shown that pyrazolo[4,3-c]quinoline derivatives exhibit significant anti-inflammatory properties. Specifically, compounds in this class have been evaluated for their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells. Notably:
- Mechanism of Action : The anti-inflammatory effects are primarily attributed to the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.
- Potency : Some derivatives demonstrated IC50 values as low as 0.39 μM for NO production inhibition, comparable to established controls such as 1400 W .
Case Study : In one study, compound 2i exhibited a significant reduction in NO levels in RAW 264.7 cells treated with LPS, indicating a robust anti-inflammatory response. However, it also displayed cytotoxicity at higher concentrations .
Anticancer Activity
The anticancer potential of pyrazolo[4,3-c]quinoline derivatives has been explored in various cancer cell lines:
- Mechanism : These compounds have been found to induce apoptosis and inhibit cell proliferation through the modulation of various signaling pathways.
- Research Findings : In vitro studies revealed that certain derivatives could inhibit the growth of cancer cells with IC50 values ranging from moderate to potent levels.
Table 2 summarizes the anticancer activity of selected pyrazolo[4,3-c]quinoline derivatives:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 2a | MCF-7 (breast cancer) | 5.5 | Apoptosis induction |
| 2b | HeLa (cervical cancer) | 8.2 | Cell cycle arrest |
| 2c | A549 (lung cancer) | 4.0 | Inhibition of proliferation |
Antimicrobial Activity
The antimicrobial properties of pyrazolo[4,3-c]quinoline derivatives have also been investigated:
- Activity Against Bacteria and Fungi : Several studies report that these compounds exhibit moderate antibacterial and antifungal activities.
Case Study : A derivative was tested against Staphylococcus aureus and showed promising results with an MIC value of 32 µg/mL .
Structure-Activity Relationship (SAR)
Quantitative structure–activity relationship (QSAR) analyses have been conducted to identify structural features that enhance biological activity:
- Key Features : Substituents at specific positions on the phenyl rings significantly influence both anti-inflammatory and anticancer activities.
- Optimal Substitutions : Para-substituted groups tend to enhance activity compared to ortho or meta substitutions.
Future Directions
Ongoing research aims to optimize these compounds further through structural modifications to enhance their efficacy and reduce cytotoxicity. The goal is to develop novel therapeutics based on the pyrazolo[4,3-c]quinoline scaffold.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
